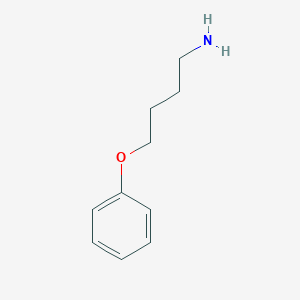

4-Phenoxybutan-1-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOBVRURUPUPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276178 | |

| Record name | 4-phenoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-66-8 | |

| Record name | 16728-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxybutan-1-amine: Properties, Synthesis, and Applications

Introduction

4-Phenoxybutan-1-amine is an organic chemical compound that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structure, combining a flexible butylamine chain with a rigid phenoxy group, imparts specific chemical properties that make it a target for researchers in drug development and a key intermediate for various therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis methodologies, and applications, with a focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a primary amine group at one end of a four-carbon aliphatic chain (butane), with a phenoxy group attached to the other end. This arrangement provides both a nucleophilic amine for further reactions and an aromatic moiety that can influence molecular interactions and solubility.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 16728-66-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅NO | [1][2][3] |

| Molecular Weight | 165.23 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C(C=C1)OCCCCN | [2] |

| InChIKey | XUOBVRURUPUPHB-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical state of this compound is typically a colorless liquid.[1] Its properties are influenced by the interplay between the polar amine group, the ether linkage, and the nonpolar aromatic ring and alkyl chain.

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

| Appearance | Colorless liquid | May appear as light yellow. | [1] |

| Molecular Weight | 165.236 g/mol | [1] | |

| Predicted LogP | 1.97 | A measure of lipophilicity. | [1] |

| Polar Surface Area (PSA) | 35.25 Ų | [1] | |

| GHS Classification | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | Danger pictogram. | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The key expected features in different spectroscopic techniques are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretch: As a primary amine, two characteristic stretching bands are expected in the region of 3400-3250 cm⁻¹.[4][5][6] These bands are typically weaker and sharper than the O-H stretch of alcohols.[4][5][6]

-

N-H Bend: A bending vibration for the primary amine (scissoring) is expected between 1650-1580 cm⁻¹.[4][7]

-

C-O Stretch: A strong C-O stretching band for the aromatic ether is anticipated around 1250 cm⁻¹.

-

C-N Stretch: The aliphatic C-N stretch will appear as a medium or weak band in the 1250–1020 cm⁻¹ region.[4][7]

-

Aromatic C-H Bends: Out-of-plane (OOP) bending bands for the monosubstituted benzene ring will be visible in the 770-730 cm⁻¹ and 710-690 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the aliphatic chain protons, and the amine protons.

-

Aromatic Protons (C₆H₅O-): Signals for these 5 protons will appear in the downfield region, typically between δ 6.8-7.4 ppm.

-

Methylene Protons (-OCH₂-): The protons on the carbon adjacent to the ether oxygen will be deshielded, appearing around δ 3.9-4.1 ppm as a triplet.

-

Methylene Protons (-CH₂N): The protons on the carbon adjacent to the amine nitrogen will be found around δ 2.7-2.9 ppm as a triplet.[5]

-

Internal Methylene Protons (-CH₂CH₂-): The two central methylene groups will appear as multiplets in the δ 1.6-2.0 ppm range.

-

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet that can range from δ 0.5-5.0 ppm. Its chemical shift is concentration-dependent, and the signal will disappear upon shaking the sample with D₂O.[5][6]

-

-

¹³C NMR:

-

Aromatic Carbons: Signals for the six aromatic carbons will be present in the δ 110-160 ppm region. The carbon directly attached to the ether oxygen (C-O) will be the most downfield.

-

Aliphatic Carbons: Carbons adjacent to the electronegative oxygen and nitrogen atoms will be deshielded and appear further downfield compared to the central carbons of the butyl chain. The expected range for these carbons is between δ 25-70 ppm.[7]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 165.

-

Nitrogen Rule: Consistent with the presence of a single nitrogen atom, the molecular weight is an odd number.[5]

-

Fragmentation: Key fragmentation pathways would include alpha-cleavage adjacent to the nitrogen atom and cleavage of the ether bond, leading to characteristic fragment ions.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. A common and logical approach involves the nucleophilic substitution of a suitable 4-halobutyl precursor with phenol, followed by the conversion of a terminal functional group to an amine.

One plausible synthetic pathway involves the reduction of 4-phenoxybutyronitrile.

Caption: A potential two-step synthesis of this compound.

Experimental Protocol: Synthesis via Reduction of 4-Phenoxybutyronitrile

This protocol is a representative example based on standard organic chemistry transformations. Researchers should always first consult peer-reviewed literature and conduct appropriate risk assessments.

Step 1: Synthesis of 4-Phenoxybutyronitrile

-

To a stirred solution of phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Heat the mixture to approximately 60-80 °C.

-

Add 4-chlorobutyronitrile (1.1 eq) dropwise to the reaction mixture.

-

Maintain the temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 4-phenoxybutyronitrile.

Step 2: Reduction to this compound

-

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. This procedure must be performed by trained personnel under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent.

-

Prepare a suspension of LiAlH₄ (approx. 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-phenoxybutyronitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by vacuum distillation.

Applications in Research and Drug Development

This compound is primarily utilized as a pharmaceutical intermediate. Its bifunctional nature allows it to be incorporated into larger molecules, acting as a linker between a pharmacophore and another functional group or modifying the overall physicochemical properties (e.g., solubility, lipophilicity) of a lead compound.

-

Anti-inflammatory Agents: The compound is associated with pharmaceutical preparations for treating inflammatory diseases, including bowel disease.[3] It may be used in the synthesis of agents that target tumor necrosis factor-alpha (TNF-α) mediated inflammatory pathways.[3]

-

Scaffold for Novel Therapeutics: The amine handle provides a reactive site for amide bond formation, reductive amination, or other C-N bond-forming reactions, making it a versatile starting material for creating libraries of new chemical entities for screening. The phenoxy-butyl portion can serve as a stable scaffold that positions other functional groups in a specific orientation for receptor binding. Amine-containing structures are common in designing GABA agonists and other CNS-active agents.[8]

Safety and Handling

As a corrosive primary amine, this compound must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][9]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[9]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-phenylbutan-1-amine. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines – Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H15NO | CID 116240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16728-66-8 | RAA72866 | Biosynth [biosynth.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Phenoxybutan-1-amine (CAS: 16728-66-8): Properties, Synthesis, and Applications in Research

Abstract

This technical guide provides a comprehensive overview of 4-Phenoxybutan-1-amine, CAS number 16728-66-8, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. The document delineates its fundamental physicochemical properties, outlines common synthetic and purification methodologies, and explores its applications as a structural motif and building block in medicinal chemistry. Emphasis is placed on the causality behind experimental choices, detailed protocols for synthesis and analysis, and stringent safety and handling procedures. This guide serves as an in-depth resource, consolidating critical technical information to facilitate informed laboratory practice and to inspire future research and development endeavors.

Chapter 1: Introduction to this compound

Chemical Identity and Nomenclature

This compound is an organic compound featuring a primary amine group and a phenoxy group separated by a flexible four-carbon butyl chain. This unique combination of a basic amino group and a lipophilic phenoxy ether moiety makes it a valuable intermediate in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 271.8°C at 760 mmHg | [3] |

| Density | 0.991 g/mL | [3] |

| Flash Point | 118.5°C | [3] |

| Vapor Pressure | 0.00632 mmHg at 25°C | [3] |

Significance and Scope

The structural attributes of this compound make it an attractive starting material for the synthesis of more complex molecules, particularly within the pharmaceutical industry. The primary amine serves as a reactive handle for a multitude of chemical transformations, such as acylation, alkylation, and reductive amination, allowing for the facile introduction of this moiety into larger scaffolds. The phenoxybutyl group can influence the pharmacokinetic properties of a parent molecule, such as lipophilicity and metabolic stability. This guide will cover the synthesis, reactivity, handling, and key applications of this compound, providing a technical foundation for its use in a research and development setting.

Chapter 2: Synthesis and Purification

The synthesis of this compound is typically achieved through multi-step sequences. The choice of a specific route often depends on the availability of starting materials, desired scale, and safety considerations.

Common Synthetic Route: Williamson Ether Synthesis and Subsequent Amine Introduction

A prevalent and logical approach involves a two-step process: first, the formation of the phenoxy-butane core via Williamson ether synthesis, followed by the conversion of a terminal functional group into the primary amine.

Step 1: Synthesis of 1-Bromo-4-phenoxybutane

The synthesis begins by coupling phenol with a bifunctional butane derivative, such as 1,4-dibromobutane. This reaction is a classic example of the Williamson ether synthesis.

-

Reaction : Phenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then displaces a bromide from 1,4-dibromobutane in an Sₙ2 reaction.

-

Causality : Using a large excess of 1,4-dibromobutane is crucial. This minimizes the competing reaction where the newly formed 1-bromo-4-phenoxybutane reacts with another phenoxide ion, which would lead to the undesired symmetrical diether by-product (1,4-diphenoxybutane).

Step 2: Conversion to this compound

The terminal bromide of 1-bromo-4-phenoxybutane is then converted to the primary amine. The Gabriel synthesis is a robust and widely used method for this transformation, as it prevents over-alkylation, a common issue when using ammonia directly.

-

Reaction : 1-Bromo-4-phenoxybutane is treated with potassium phthalimide to form the N-substituted phthalimide intermediate. Subsequent hydrolysis or, more commonly, hydrazinolysis (the Ing-Manske procedure) with hydrazine cleaves the phthalimide group to release the desired primary amine.

-

Causality : The Gabriel synthesis is chosen for its high efficiency in producing primary amines cleanly. Direct amination with ammonia can lead to a mixture of primary, secondary, and tertiary amines, which are often difficult to separate.

Caption: General workflow for the synthesis of this compound.

Purification and Characterization

-

Purification : The final product is typically an oil. Purification is best achieved by vacuum distillation to remove non-volatile impurities and any remaining solvent.

-

Characterization : The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C) : To confirm the molecular structure. Key signals to look for in ¹H NMR include the aromatic protons of the phenoxy group, the triplet signals for the -O-CH₂- and -CH₂-NH₂ groups, and the multiplet signals for the central methylene groups.

-

Mass Spectrometry (MS) : To confirm the molecular weight (165.23 g/mol ).[1][2]

-

Infrared (IR) Spectroscopy : To identify key functional groups. Look for N-H stretching bands (typically two bands for a primary amine around 3300-3400 cm⁻¹) and C-O ether stretching bands.

-

Chapter 3: Handling, Storage, and Safety

Material Safety Data Sheet (MSDS) Highlights

Working with any chemical requires a thorough understanding of its potential hazards. Based on available GHS data, this compound presents significant hazards.[1]

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] |

Recommended Storage and Handling

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Handling : All handling should be performed in a well-ventilated fume hood.[6] Wear suitable protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid breathing vapors or mist. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Chapter 4: Applications in Research and Development

This compound is primarily utilized as a versatile building block in organic synthesis, especially in the discovery of new pharmacologically active agents.

Role as a Building Block in Medicinal Chemistry

The compound serves as a key intermediate for introducing the phenoxybutylamine scaffold into larger molecules. This moiety is found in a number of compounds investigated for various therapeutic applications. The primary amine allows for the construction of amides, sulfonamides, ureas, and other functional groups common in drug molecules.

For instance, it can be a precursor in the synthesis of compounds targeting inflammatory diseases.[2] The phenoxy group can engage in pi-stacking or hydrophobic interactions within a biological target, while the flexible butyl chain provides conformational adaptability, and the amine group can act as a hydrogen bond donor or a basic center for salt formation.

Use in the Synthesis of Novel Compounds

Researchers can leverage the reactivity of the primary amine to create libraries of new chemical entities for screening. For example, reacting this compound with a series of substituted acyl chlorides would rapidly generate a library of amides, each with unique properties.

Chapter 5: Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory conditions and scale.

Protocol 1: Synthesis of N-(4-phenoxybutyl)acetamide

This protocol details a straightforward acylation of this compound.

-

Setup : To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable aprotic solvent (e.g., Dichloromethane). Cool the flask in an ice bath (0°C).

-

Addition : Add a mild base, such as triethylamine (1.1 eq), to the solution.

-

Reaction : Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution. Causality: The base is necessary to neutralize the HCl by-product of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-phenoxybutyl)acetamide.

Caption: Experimental workflow for the acylation of this compound.

Chapter 6: Conclusion and Future Outlook

This compound (CAS: 16728-66-8) is a chemical intermediate with well-defined properties and established synthetic routes. Its primary value lies in its utility as a building block for introducing the phenoxybutylamine moiety in medicinal chemistry and materials science. The dual functionality of the ether and amine groups provides a scaffold that can be readily elaborated, making it a staple in many research programs.

Future research may focus on developing more stereoselective or greener synthetic pathways to this compound and its derivatives. Furthermore, the continued exploration of its use in the synthesis of novel bioactive molecules remains a promising avenue for drug discovery and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-phenylbutan-1-amine. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word. Retrieved from [Link]

-

Molport. (n.d.). This compound. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS 16728-66-8 this compound. Retrieved from [Link]

Sources

- 1. This compound | C10H15NO | CID 116240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16728-66-8 | RAA72866 | Biosynth [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. CAS:16728-66-8 FT-0694736 this compound Product Detail Information [finetechchem.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16728-66-8 Name: [xixisys.com]

- 7. aksci.com [aksci.com]

synthesis of 4-phenoxybutan-1-amine from phenol and butylamine

An In-depth Technical Guide to the Synthesis of 4-Phenoxybutan-1-amine from Phenol

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic route to this compound, a valuable building block in pharmaceutical and materials science. Acknowledging the challenges of direct amination, this document details a strategically designed multi-step synthesis commencing from phenol. The core of this guide is a validated pathway leveraging the principles of the Williamson ether synthesis and the Gabriel synthesis of primary amines. This approach ensures high selectivity and avoids common pitfalls such as over-alkylation. This paper is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each stage of the synthesis.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a phenoxy group and a primary aliphatic amine. This structure makes it a key intermediate for introducing a flexible phenoxybutyl moiety into larger molecules, a common motif in pharmacologically active compounds. A direct synthesis from phenol and butylamine is not chemically feasible due to the low reactivity and potential for undesirable side reactions. Therefore, a multi-step, rational approach is necessary.

This guide focuses on a highly reliable three-step sequence:

-

Gabriel Alkylation: Synthesis of an amine-protected building block, N-(4-bromobutyl)phthalimide, from 1,4-dibromobutane and potassium phthalimide. This step strategically installs a masked primary amine.

-

Williamson Ether Synthesis: Formation of the target carbon-oxygen bond by reacting phenol with the previously synthesized N-(4-bromobutyl)phthalimide.

-

Hydrazinolysis (Deprotection): Liberation of the final primary amine, this compound, from the phthalimide-protected intermediate.

This pathway is selected for its high yields, selectivity, and the commercial availability of the starting materials. The use of the phthalimide group is crucial as it acts as an excellent protecting group for the primary amine, preventing its participation in unwanted side reactions, particularly over-alkylation, which is a common issue with direct amination of alkyl halides.

Logical Workflow of the Synthesis

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-Bromobutyl)phthalimide

This initial step utilizes the principles of the Gabriel synthesis to create an alkyl halide with a protected amine function. The reaction involves the nucleophilic substitution of one bromine atom from 1,4-dibromobutane by the phthalimide anion. Using a significant excess of 1,4-dibromobutane is a critical experimental choice; it statistically favors mono-alkylation and minimizes the formation of the undesired bis-substituted byproduct, 2,2'-(butane-1,4-diyl)bis(isoindoline-1,3-dione).

Caption: Synthesis of N-(4-bromobutyl)phthalimide.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Potassium Phthalimide | 185.22 | 10.0 g | 0.054 | 1.0 |

| 1,4-Dibromobutane | 215.90 | 58.3 g (28.7 mL) | 0.270 | 5.0 |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add potassium phthalimide (10.0 g, 0.054 mol), 1,4-dibromobutane (28.7 mL, 0.270 mol), and dry dimethylformamide (50 mL).

-

Reaction: Heat the mixture in an oil bath set to 90-100 °C. Stir the reaction mixture vigorously for 10 hours.[1]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature. A precipitate of potassium bromide will be visible.

-

Pour the mixture into 200 mL of cold deionized water and stir. This will cause the organic product to precipitate.

-

Collect the white solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual DMF and KBr.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[2]

-

Dry the purified white crystalline solid under vacuum. A typical yield is 85-92%.

-

Step 2: Williamson Ether Synthesis of N-(4-phenoxybutyl)phthalimide

This step forms the core phenoxy ether linkage. The reaction proceeds via a classic SN2 mechanism, where the phenoxide ion, a potent nucleophile, displaces the bromide from the alkyl chain of N-(4-bromobutyl)phthalimide.[3] The use of a polar aprotic solvent like DMF is advantageous as it solvates the cation (Na+) but not the nucleophile, thereby increasing the nucleophile's reactivity.

Caption: Williamson ether synthesis to form the phenoxy ether.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Phenol | 94.11 | 4.33 g | 0.046 | 1.1 |

| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.84 g | 0.046 | 1.1 |

| N-(4-bromobutyl)phthalimide | 282.13 | 11.8 g | 0.042 | 1.0 |

| Dimethylformamide (DMF), dry | 73.09 | 100 mL | - | - |

-

Phenoxide Formation:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenol (4.33 g, 0.046 mol) and dry DMF (50 mL).

-

Cool the solution in an ice bath (0 °C).

-

Carefully add sodium hydride (1.84 g of 60% dispersion, 0.046 mol) portion-wise. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until gas evolution ceases (approx. 30-60 minutes), indicating the complete formation of sodium phenoxide.

-

-

Alkylation:

-

Add a solution of N-(4-bromobutyl)phthalimide (11.8 g, 0.042 mol) in 50 mL of dry DMF to the sodium phenoxide solution.

-

Heat the reaction mixture to 70 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

-

Work-up:

-

Cool the reaction to room temperature and carefully pour it into 500 mL of ice-water.

-

A solid product will precipitate. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash with water.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield N-(4-phenoxybutyl)phthalimide as a white solid. Expected yield is typically >90%.

-

Step 3: Hydrazinolysis for Deprotection of Phthalimide

The final step is the removal of the phthalimide protecting group to unveil the primary amine. The Ing-Manske procedure, using hydrazine hydrate, is the most common and effective method.[4] Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring, leading to the formation of a stable five-membered phthalhydrazide ring and liberating the desired primary amine.[5][6]

Caption: Hydrazinolysis to liberate the primary amine.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| N-(4-phenoxybutyl)phthalimide | 295.34 | 10.0 g | 0.034 | 1.0 |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 3.3 mL (~3.4 g) | ~0.068 | ~2.0 |

| Ethanol | 46.07 | 100 mL | - | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |

| Sodium Hydroxide | 40.00 | As needed | - | - |

-

Reaction:

-

In a 250 mL round-bottom flask, suspend N-(4-phenoxybutyl)phthalimide (10.0 g, 0.034 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (3.3 mL, ~0.068 mol) to the suspension.

-

Heat the mixture to reflux. The reaction should become homogeneous and then a voluminous white precipitate (phthalhydrazide) will form. Reflux for 2-4 hours.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Add concentrated hydrochloric acid until the solution is acidic (pH ~1-2) to dissolve any remaining precipitate and to form the hydrochloride salt of the product amine.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

-

Isolation of Free Amine:

-

To the remaining aqueous solution, add a concentrated solution of sodium hydroxide (e.g., 50% w/w) with cooling until the solution is strongly basic (pH > 12).

-

The free amine will separate, often as an oil.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The product can be further purified by vacuum distillation to afford a colorless liquid. Typical yields are in the range of 70-85%.[7]

-

Characterization and Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons of the phenoxy group, the methylene protons of the butyl chain (including distinct signals for -O-CH₂- and -CH₂-NH₂), and the amine protons.

-

¹³C NMR will show the expected number of signals for the 10 unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Key signals will include N-H stretching for the primary amine (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, and C-O stretching for the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (165.23 g/mol ).

Conclusion

The synthesis of this compound from phenol is effectively achieved through a well-designed three-step pathway that combines a Gabriel alkylation with a Williamson ether synthesis, followed by a final deprotection step. This method is superior to direct amination approaches as it circumvents issues of selectivity and over-alkylation, providing a reliable and high-yielding route to the desired product. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

-

PrepChem.com. Synthesis of N-(4-Bromobutyl)phthalimide. (n.d.). Available from: [Link]

-

Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. (2024-02-19). Royal Society of Chemistry. Available from: [Link]

-

Supporting Information. (n.d.). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Diverse Applications of Chemical Building Blocks: The Case of N-(4-Bromobutyl)phthalimide. (n.d.). Available from: [Link]

-

Utah Tech University. Williamson Ether Synthesis. (n.d.). Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]

-

Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). Synarchive. Available from: [Link]

-

ChemBK. 4-Bromobutyl phenyl ether~4-Phenoxybutyl bromide. (2024-04-09). Available from: [Link]

-

chemeurope.com. Hydrazine#Deprotection_of_phthalimides. (n.d.). Available from: [Link]

-

ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. (n.d.). Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Guide to 4-Phenoxybutan-1-amine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxybutan-1-amine is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide range of target compounds in the pharmaceutical and agrochemical industries.[1][2][3] Its structure, which combines a terminal primary amine with a phenoxy group connected by a flexible four-carbon linker, makes it an ideal building block for introducing these key pharmacophoric elements into more complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, robust synthetic methodologies with mechanistic considerations, and current applications. Emphasis is placed on providing field-proven insights and detailed protocols to support professionals in research and development.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for regulatory compliance, literature searches, and experimental replication.

2.1 IUPAC Name and CAS Registry

2.2 Synonyms and Common Identifiers

The compound is referenced in literature and commercial catalogs under various names. Awareness of these synonyms is critical for comprehensive information retrieval.

2.3 Chemical Structure

The molecular structure consists of a phenyl group linked via an ether oxygen to a butane chain, which is terminated by an amino group.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, reactivity, and pharmacokinetic profile when incorporated into larger molecules. The data presented below are compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1][4] |

| CAS Number | 16728-66-8 | [1][4] |

| Predicted LogP | 1.97 | [1] |

| Topological Polar Surface Area | 35.25 Ų | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several reliable routes. The most common and scalable strategies originate from readily available precursors like phenol and a C4 building block. The choice of pathway often depends on the availability of reagents, desired purity, and scale of production. Below, we detail a robust two-step protocol that offers high yields and purity.

4.1 Detailed Protocol: Synthesis via Nitrile Reduction

This method is favored for its avoidance of over-alkylation issues common in direct amination of halides and the clean conversion of the nitrile to the primary amine.

Step 1: Synthesis of 4-Phenoxybutyronitrile via Williamson Ether Synthesis

This step establishes the core phenoxy-butane skeleton. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion acts as a nucleophile, displacing a halide from a 4-halobutyronitrile.

-

Reactants: Phenol, 4-Chlorobutyronitrile (or 4-Bromobutyronitrile), Potassium Carbonate (K₂CO₃).

-

Solvent: Acetone or N,N-Dimethylformamide (DMF).

-

Causality: Potassium carbonate is a mild, cost-effective base sufficient to deprotonate phenol to the more nucleophilic phenoxide. Acetone is a suitable solvent that facilitates the reaction and is easily removed. DMF can be used to accelerate the reaction for less reactive halides due to its high polarity and aprotic nature.

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add 4-chlorobutyronitrile (1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute NaOH solution to remove unreacted phenol, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-phenoxybutyronitrile as a crude oil, which can be purified by vacuum distillation.

-

Step 2: Reduction of 4-Phenoxybutyronitrile to this compound

The reduction of the nitrile functional group is a highly efficient method for producing primary amines. Lithium aluminum hydride (LiAlH₄) is an exceptionally effective, albeit highly reactive, reducing agent for this transformation.

-

Reactant: 4-Phenoxybutyronitrile.

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

-

Causality: LiAlH₄ is a powerful source of hydride (H⁻) ions that readily reduces the carbon-nitrogen triple bond of the nitrile. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

-

Methodology:

-

Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

-

Suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF and cool the slurry to 0 °C in an ice bath.

-

Dissolve 4-phenoxybutyronitrile (1.0 eq.) in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.

-

Cool the reaction mixture back to 0 °C.

-

Crucial Step (Quenching): Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical for safety and results in a granular, easily filterable precipitate of aluminum salts.

-

Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield crude this compound.

-

Purify the final product by vacuum distillation to obtain a colorless liquid.

-

4.2 Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the two-step synthesis protocol described.

Caption: Two-step synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the strategic combination of its functional groups.

-

Pharmaceutical Intermediate: The compound is widely used in the synthesis of pharmaceutical intermediates.[1] It has been identified as a component of "Phenoxybutanamine," a preparation investigated for treating inflammatory conditions such as bowel disease, potentially through the modulation of tumor necrosis factor-alpha (TNF-α).[2]

-

Medicinal Chemistry Scaffold: In drug design, the phenoxy group can engage in π-stacking or hydrophobic interactions within protein binding pockets, while the flexible butyl chain provides optimal spacing to position the amine for crucial interactions. The primary amine is a key functional handle for forming salts to improve solubility and bioavailability, for creating hydrogen bonds, or for further derivatization to build more complex molecules.[5]

-

Agrochemical Synthesis: The structural motifs present in this compound are also relevant in agrochemistry. A recent study detailed the synthesis of novel 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives that exhibited significant post-emergence herbicidal activity, identifying a lead compound that may act as a protoporphyrinogen IX oxidase (PPO) inhibitor.[3]

Safety and Handling

As a primary amine and corrosive substance, proper handling of this compound is essential to ensure laboratory safety.

6.1 GHS Hazard Classification

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[4]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4]

-

Signal Word: Danger[4]

6.2 Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Wear chemical safety goggles and a face shield.

-

Use a lab coat and closed-toe shoes.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from incompatible materials such as strong oxidizing agents and acids.

6.3 First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a fundamentally important chemical intermediate with significant value for researchers in medicinal and agricultural chemistry. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it a reliable building block. The strategic combination of a terminal amine and a phenoxy group allows for its incorporation into diverse molecular scaffolds, facilitating the development of novel therapeutics and other bioactive compounds. A thorough understanding of its synthesis, properties, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in a professional research environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Smolobochkin, A., et al. (2019). Acid‐Catalyzed Cascade Reaction of 4‐Aminobutanal Derivatives with (Hetero)aromatic Nucleophiles: A Versatile One‐Pot Access to 2‐(Hetero)arylpyrrolidines. ResearchGate. Retrieved from [Link]

-

Kim, J., et al. (2025). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. PubMed. Retrieved from [Link]

-

Indiana University. (2025). Groundbreaking light-driven method to create key drug compounds. ScienceDaily. Retrieved from [Link]

-

Abdel-rahman, H., et al. (n.d.). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. PubMed. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 16728-66-8 | RAA72866 | Biosynth [biosynth.com]

- 3. Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H15NO | CID 116240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

physical and chemical properties of 4-phenoxybutylamine

Abstract: This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 4-phenoxybutylamine. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, methodologies for its synthesis and characterization, and its applications as a versatile chemical scaffold. Quantitative data is presented in structured tables, while key experimental and logical workflows are visualized through diagrams to enhance understanding. Safety protocols and handling guidelines are also included to ensure safe laboratory practices.

Chemical Identity and Structure

4-Phenoxybutylamine is a primary amine featuring a phenoxy group connected to a butyl chain. This bifunctional architecture—a terminal nucleophilic amino group and a lipophilic aromatic ether—makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry.

The fundamental structure of 4-phenoxybutylamine is illustrated below.

Figure 1: Chemical structure of 4-phenoxybutylamine.

Physicochemical Properties

The physical and chemical properties of 4-phenoxybutylamine are summarized in the table below. These computed properties provide a foundational understanding of the compound's behavior in various chemical environments.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| Exact Mass | 165.115364102 Da | |

| CAS Number | 16728-66-8 | |

| Topological Polar Surface Area | 35.3 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 5 | |

| Complexity | 100 | |

| XLogP3 | 2.1 |

Data sourced from PubChem CID 116240.

Synthesis and Reactivity

A prevalent and reliable method for the synthesis of 4-phenoxybutylamine involves the reduction of a suitable carboxylic acid derivative, such as an amide or nitrile. Given the availability of precursors like 4-phenoxybutanoic acid or 4-phenoxybutyronitrile, a lithium aluminum hydride (LiAlH₄) reduction presents a robust synthetic strategy. LiAlH₄ is a potent reducing agent capable of converting amides and nitriles to their corresponding amines.[1][2][3][4]

The causality for choosing LiAlH₄ over a milder reducing agent like sodium borohydride (NaBH₄) lies in the stability of the amide functional group; NaBH₄ is generally not strong enough to effect this transformation.[1][2][3] The reaction must be conducted under anhydrous conditions, typically in an ether-based solvent such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water.[4]

Proposed Synthetic Workflow: Amide Reduction

Figure 2: Proposed two-step synthesis of 4-phenoxybutylamine.

Experimental Protocol: Synthesis via Amide Reduction

Part A: Synthesis of 4-Phenoxybutyramide

-

Acyl Chloride Formation: To a solution of 4-phenoxybutanoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (N₂), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-phenoxybutanoyl chloride.

-

Amination: Carefully add the crude acyl chloride to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide (excess).

-

Isolation: Stir the mixture vigorously for 1 hour. The resulting solid precipitate, 4-phenoxybutyramide, is collected by vacuum filtration, washed with cold water, and dried.

Part B: Reduction to 4-Phenoxybutylamine

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Amide Addition: Add the 4-phenoxybutyramide (1.0 eq), dissolved in a minimal amount of anhydrous THF, dropwise to the LiAlH₄ suspension at 0 °C. Causality: This controlled addition is crucial to manage the exothermic reaction.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to safely quench the excess hydride and precipitate the aluminum salts in a granular, easily filterable form.

-

Purification: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure 4-phenoxybutylamine.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural verification of 4-phenoxybutylamine. The expected spectral data are derived from established principles of NMR, IR, and mass spectrometry.[5][6]

1H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule.

-

Aromatic Protons (δ 6.8-7.3 ppm): The protons on the phenyl ring will appear in this region. The protons ortho to the ether linkage (δ ~6.9 ppm) will be shifted upfield compared to the meta (δ ~7.3 ppm) and para (δ ~7.0 ppm) protons due to the electron-donating nature of the oxygen atom. The signals will likely present as complex multiplets.

-

Methylene Protons (O-CH₂; δ ~4.0 ppm): The two protons on the carbon adjacent to the phenoxy oxygen will be deshielded, appearing as a triplet.

-

Methylene Protons (N-CH₂; δ ~2.8 ppm): The two protons on the carbon adjacent to the amino group will appear as a triplet.

-

Methylene Protons (-CH₂-CH₂-; δ ~1.7-1.9 ppm): The four protons of the two central methylene groups will likely appear as overlapping multiplets (a quintet or multiplet for each).

-

Amine Protons (-NH₂; δ ~1.5-2.5 ppm): This signal is typically a broad singlet and its chemical shift is concentration and solvent dependent. It can be confirmed by D₂O exchange, where the peak disappears.

13C NMR Spectroscopy

The carbon NMR spectrum provides information on the unique carbon environments.

-

Aromatic Carbons (δ 114-159 ppm): Six distinct signals are expected. The ipso-carbon attached to the oxygen will be the most downfield (δ ~159 ppm).

-

Methylene Carbon (O-CH₂; δ ~67 ppm): The carbon attached to the phenoxy oxygen.

-

Methylene Carbon (N-CH₂; δ ~41 ppm): The carbon attached to the nitrogen.

-

Methylene Carbons (-CH₂-CH₂-; δ ~25-30 ppm): The two central carbons of the butyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

-

N-H Stretch (3300-3400 cm⁻¹): A primary amine will show two characteristic medium-intensity bands in this region (asymmetric and symmetric stretching).

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): A sharp, medium-intensity peak characteristic of C-H bonds on a benzene ring.

-

C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Strong, sharp peaks corresponding to the C-H bonds of the butyl chain.

-

C=C Stretch (Aromatic) (~1600 cm⁻¹ and ~1500 cm⁻¹): Two sharp bands of variable intensity.

-

C-O Stretch (Aryl Ether) (1200-1250 cm⁻¹): A strong, characteristic absorption for the aryl-O-C bond.

-

C-N Stretch (1000-1250 cm⁻¹): A medium-intensity band.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would include the loss of the butylamine side chain and cleavage at the ether linkage, leading to a prominent peak for the phenoxy radical (m/z = 93) or the phenoxonium ion (m/z = 94).

Applications in Research and Drug Development

The 4-phenoxybutylamine structure represents a "privileged scaffold" in medicinal chemistry.[8][9][10] This term refers to molecular frameworks that are capable of binding to multiple biological targets. The combination of a flexible alkylamine chain and a rigid, lipophilic phenoxy group allows derivatives to interact with a variety of receptors and enzymes.

-

CNS Drug Design: The general structure of an aromatic ring separated from an amino group by an alkyl linker is a common motif in drugs targeting the central nervous system (CNS).[8] The amine group can be protonated at physiological pH, allowing for ionic interactions with target proteins, while the phenoxy moiety can engage in hydrophobic or π-stacking interactions.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

These guidelines are based on general safety protocols for chemicals with similar functional groups. Always consult a specific, verified SDS for the compound before use.

References

-

2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. MDPI. Available at: [Link]

-

Reduction of Amides with LiAlH4. YouTube. Available at: [Link]

-

Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]

-

New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]

-

Sample IR spectra. University of Calgary. Available at: [Link]

-

database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Doc Brown's Chemistry. Available at: [Link]

-

Table of Characteristic IR Absorptions. Pavia, Lampman, Kriz, Vyvyan. Available at: [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. The Organic Chemistry Tutor. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. adichemistry.com [adichemistry.com]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective - American Chemical Society [acs.digitellinc.com]

4-Phenoxybutan-1-amine molecular weight and formula

An In-Depth Technical Guide to 4-Phenoxybutan-1-amine (C₁₀H₁₅NO) for Advanced Research and Development

Executive Summary: this compound is a primary amine featuring a flexible butyl chain linked to a phenoxy group. This unique structural motif makes it a valuable and versatile building block in medicinal chemistry and agrochemical synthesis. While its direct therapeutic applications are limited, its utility as a key intermediate in the development of more complex, high-value molecules is significant. This guide provides a comprehensive overview of its core properties, a validated synthesis protocol, robust analytical methodologies for quality control, and an exploration of its applications, particularly in the synthesis of novel herbicides and as a scaffold in drug discovery.

Core Molecular Profile

The fundamental physicochemical properties of this compound are critical for its application in synthesis and formulation. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 16728-66-8 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 271.8°C at 760 mmHg | [3] |

| Density | 0.991 g/mL | [3] |

| Flash Point | 118.5°C | [3] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is most reliably achieved through the reduction of a nitrile precursor, 4-phenoxybutyronitrile. This method is favored in research and industrial settings due to the high yields, selectivity, and the commercial availability of the starting material. The nitrile group provides a stable and accessible handle that can be cleanly converted to the primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes the reduction of 4-phenoxybutyronitrile using LiAlH₄ in an anhydrous ether solvent.

Reagents and Equipment:

-

4-phenoxybutyronitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Sodium hydroxide (NaOH), 20% aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions. All glassware must be thoroughly dried.

-

Reagent Preparation: In the three-neck flask, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether. Stir the suspension gently.

-

Addition of Precursor: Dissolve 4-phenoxybutyronitrile (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. The exothermic nature of the reaction requires careful control of the addition rate.

-

Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the complete reduction of the nitrile.

-

Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 20% aqueous NaOH solution. This procedure is critical for safely decomposing the reactive aluminum complexes and precipitating aluminum salts.

-

Filtration: Filter the resulting slurry through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with diethyl ether.

-

Extraction: Combine the filtrate and washes. If an aqueous layer is present, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Robust analytical methods are essential for confirming the identity and purity of synthesized this compound, a critical step in any research or drug development pipeline. The methodologies for the related compound, 4-phenylbutylamine, provide a validated template for analysis.[4]

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is ideal for quantifying the purity of the amine and detecting any non-volatile impurities. The acidic mobile phase ensures the amine is protonated, which results in sharp, symmetrical peaks and reproducible retention times.[4]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 254 nm, where the phenyl group exhibits strong absorbance.[4]

-

Column Temperature: 30°C.[4]

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[4]

Protocol: Structural Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the structural identification capabilities of MS, making it the definitive method for confirming the molecular weight and structure of the final product.

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

-

Column: A low-bleed capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

MS Ionization: Electron Impact (EI), 70 eV.

-

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with specific biological activities.

Pharmaceutical and Prodrug Development

The amine functional group is a common feature in many bioactive molecules but can present challenges such as poor membrane penetration due to ionization at physiological pH.[5] this compound serves as a scaffold that can be further modified to create derivatives or prodrugs designed to overcome these limitations. Its use has been noted in preparations for treating inflammatory and bowel diseases. The phenoxybutyl moiety can modulate the lipophilicity and metabolic stability of a parent drug, making it a valuable component in drug design.

Case Study: Synthesis of Novel Herbicides

A significant application of this compound is in the synthesis of 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives.[6] These compounds have demonstrated potent post-emergence herbicidal activity by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO).[6] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants. Its inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell death. One derivative, designated BA-1, was identified as a particularly promising lead compound with broad-spectrum activity and good crop safety.[6]

Mechanism of Action: PPO Inhibition

Caption: Inhibition of the PPO enzyme by a BA-1 herbicide derivative.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Conclusion

This compound is a deceptively simple molecule with significant strategic importance for researchers in drug development and agrochemical science. Its defined molecular structure and accessible amine functionality provide a reliable starting point for the synthesis of novel compounds with tailored biological activities. The validated protocols for its synthesis and analysis outlined in this guide provide a framework for its consistent and safe application in advanced research, underscoring its role as a key building block for future innovations.

References

- 1. This compound | C10H15NO | CID 116240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Phenoxybutan-1-amine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-phenoxybutan-1-amine, a molecule of interest in pharmaceutical and chemical research. While the specific historical genesis of this compound is not prominently documented in scientific literature, its structural motifs are characteristic of phenoxyalkylamines, a class of compounds explored for various therapeutic applications. This guide will delve into the logical synthetic pathways, physicochemical properties, and potential biological activities of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₅NO, is a primary amine featuring a phenoxy group connected to a butyl chain.[1][2][3] This structure imparts both lipophilic (phenoxy and butyl groups) and hydrophilic (amine group) characteristics, influencing its solubility, membrane permeability, and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16728-66-8 | [2][3] |

| Molecular Formula | C₁₀H₁₅NO | [2][3] |

| Molecular Weight | 165.23 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 271.8 °C at 760 mmHg | [2] |

| Flash Point | 118.5 °C | [2] |

| Density | 0.991 g/cm³ | [2] |

Synthetic Methodologies

The synthesis of this compound can be approached through several established chemical transformations. The choice of a particular route may depend on the availability of starting materials, desired scale, and safety considerations. Two primary retrosynthetic pathways are outlined below.

Pathway A: Williamson Ether Synthesis followed by Amination

This is a classic and versatile approach for constructing the phenoxy ether linkage. The synthesis begins with the formation of a phenoxide, which then acts as a nucleophile to displace a leaving group on a four-carbon chain. The terminal functional group of this chain is then converted to an amine.

Workflow Diagram for Pathway A

Sources

- 1. This compound | C10H15NO | CID 116240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

4-Phenoxybutan-1-amine biological activities and screening

An In-Depth Technical Guide to the Biological Evaluation of 4-Phenoxybutan-1-amine

Abstract

This guide provides a comprehensive framework for the investigation of this compound, a chemical entity with structural motifs suggestive of potential activity within the central nervous system (CNS). While not extensively characterized in public literature, its core structure, featuring a phenoxy ring linked by a butyl chain to a primary amine, bears resemblance to established pharmacophores known to interact with key neurological targets. This document outlines a hypothesis-driven, multi-tiered screening strategy designed to elucidate its potential biological activities, determine its mechanism of action, and characterize its pharmacological profile. We will detail the scientific rationale behind target selection, provide robust, step-by-step protocols for primary and secondary assays, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness, thereby providing a solid foundation for any research program focused on this or structurally related compounds.